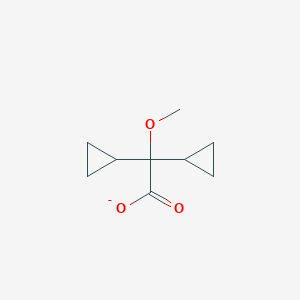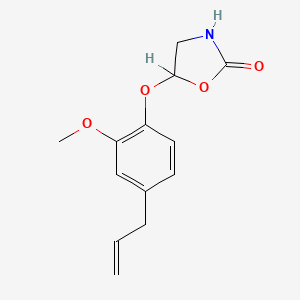![molecular formula C14H19NO2 B14339434 2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine CAS No. 106745-14-6](/img/structure/B14339434.png)
2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine is an organic compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing an oxygen and a nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group and a phenyl group substituted with a prop-2-en-1-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine typically involves the following steps:
Formation of the oxaziridine ring: This can be achieved by the reaction of an imine with a peracid. For example, the reaction of an imine with m-chloroperbenzoic acid (mCPBA) under mild conditions can yield the oxaziridine ring.
Introduction of the tert-butyl group: This can be done by using tert-butyl lithium or tert-butyl magnesium chloride in the presence of a suitable catalyst.
Attachment of the prop-2-en-1-yloxy group: This step involves the reaction of the phenyl group with prop-2-en-1-ol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine can undergo various types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form an oxaziridinium ion.
Reduction: The compound can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxaziridinium ions.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxaziridines and related compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine involves the formation of reactive intermediates such as oxaziridinium ions. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to the modulation of biological processes. The compound can also undergo redox reactions, which can generate reactive oxygen species and other reactive intermediates that can affect cellular functions.
Comparison with Similar Compounds
2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine can be compared with other oxaziridines and related compounds:
Similar Compounds: Other oxaziridines, such as 2-tert-Butyl-3-phenyl-oxaziridine and 2-tert-Butyl-3-{2-[(methyl)oxy]phenyl}oxaziridine.
Uniqueness: The presence of the prop-2-en-1-yloxy group and the tert-butyl group makes this compound unique in terms of its reactivity and potential applications. The combination of these functional groups can enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and scientific research.
Properties
CAS No. |
106745-14-6 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-tert-butyl-3-(2-prop-2-enoxyphenyl)oxaziridine |
InChI |
InChI=1S/C14H19NO2/c1-5-10-16-12-9-7-6-8-11(12)13-15(17-13)14(2,3)4/h5-9,13H,1,10H2,2-4H3 |
InChI Key |
ZTEUAPQYQOBEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(O1)C2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


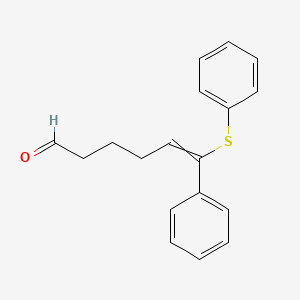
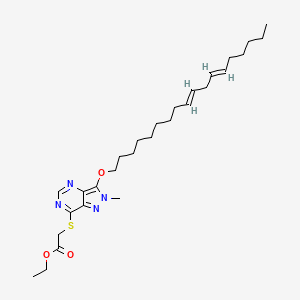
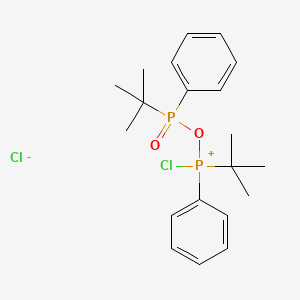
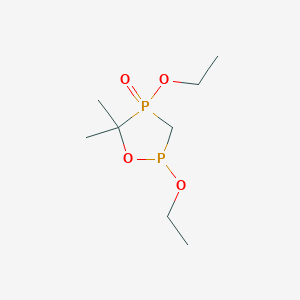
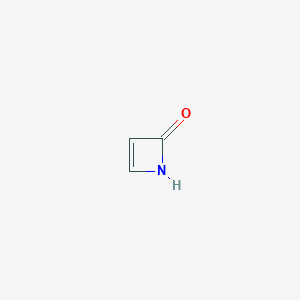

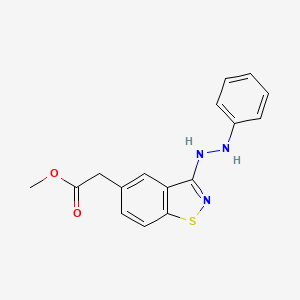
![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
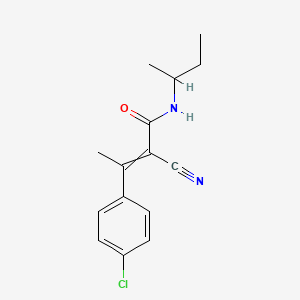
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
